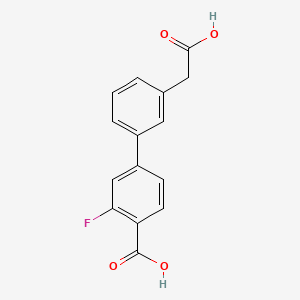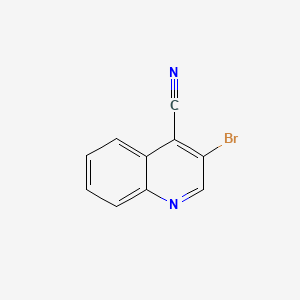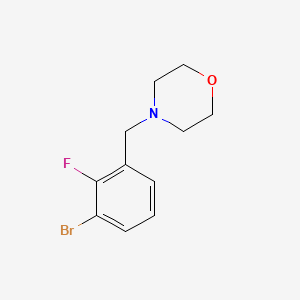
1-Bromo-2-fluoro-3-(morpholinomethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Bromo-2-fluoro-3-(morpholinomethyl)benzene” is a chemical compound with the molecular formula C11H13BrFNO. It has a molecular weight of 274.13 g/mol . This compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of “1-Bromo-2-fluoro-3-(morpholinomethyl)benzene” consists of a benzene ring substituted with a bromo group, a fluoro group, and a morpholinomethyl group . The exact spatial arrangement of these groups can be determined by techniques such as X-ray crystallography.Physical And Chemical Properties Analysis
“1-Bromo-2-fluoro-3-(morpholinomethyl)benzene” is a solid at room temperature . It has a molecular weight of 274.13 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Aplicaciones Científicas De Investigación
Nucleophilic Reagent Reactions
- Reactions with Nucleophilic Agents : 1,3,5-tris(fluorosulfonyl)benzene, similar in structure to the compound , reacts with morpholine and other nucleophiles to form derivatives. This shows its potential in creating various sulfonyl compounds (Kamoshenkova & Boiko, 2010).
Organometallic Synthesis
- Organometallic Applications : Compounds similar to 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene have been used as starting materials in organometallic synthesis, indicating its potential utility in creating complex organic-metallic structures (Porwisiak & Schlosser, 1996).
Crystal Structure Analysis
- Crystal Structures : Research on crystal structures of derivatives of the compound reveals insights into supramolecular features like hydrogen bonding and π–π interactions, which are crucial for understanding molecular interactions (Stein, Hoffmann, & Fröba, 2015).
Aromatic Nucleophilic Substitution
- Aromatic Substitution Mechanisms : The mechanism of aromatic nucleophilic substitution in solvents involving compounds like 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene has been studied, shedding light on important chemical reaction pathways (Onuoha, Onyido, & Hirst, 1988).
Fluorination and Synthesis
- Fluorination Reactions : Direct fluorination of derivatives of the compound results in high yields and regioselectivities, demonstrating its potential in synthesizing fluorinated organic compounds (Zhao et al., 2016).
Intermolecular Interaction Studies
- Intermolecular Interactions : Studies on biologically active derivatives involving morpholine and fluorine components show different types of intermolecular interactions, which are essential for understanding molecular behavior (Shukla et al., 2014).
Molecular Docking and Biological Activity
- Hepatitis B Inhibition : A compound related to 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene has shown potential as an inhibitor of hepatitis B, indicating its possible application in medicinal chemistry (Ivachtchenko et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
4-[(3-bromo-2-fluorophenyl)methyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-10-3-1-2-9(11(10)13)8-14-4-6-15-7-5-14/h1-3H,4-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIURMIERZMRKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C(=CC=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742782 |
Source


|
| Record name | 4-[(3-Bromo-2-fluorophenyl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-fluoro-3-(morpholinomethyl)benzene | |
CAS RN |
1355247-75-4 |
Source


|
| Record name | Morpholine, 4-[(3-bromo-2-fluorophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3-Bromo-2-fluorophenyl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




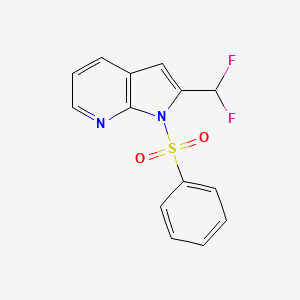
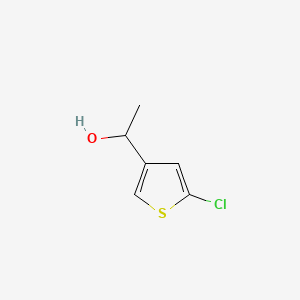
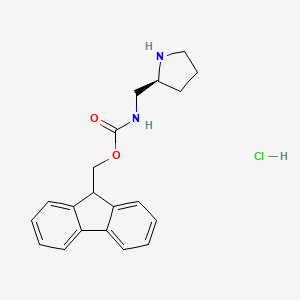
![Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B578479.png)




![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]aMino]-](/img/structure/B578491.png)
